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Compound of Interest

Compound Name: LBL1

Cat. No.: B15601077

LBL1 (Lamin-Binding Ligand 1) is a novel acylpyrroloquinazoline compound initially identified
for its selective anticancer activity, particularly against breast cancer cells.[1] Contrary to any
misconception of it being a protein, LBL1 is a small molecule. Its significance stems from being
the first-in-class small molecule ligand known to directly bind to nuclear lamins.[1][2] Lamins
are type V intermediate filament proteins that form the nuclear lamina, a critical structural
meshwork beneath the inner nuclear membrane that maintains the mechanical stability of the
nucleus and participates in a host of cellular processes.[3][4] The discovery of LBL1 has
provided an invaluable chemical tool to probe the complex biology of lamins.[1]

Primary Molecular Targets: The Nuclear Lamins

Through an unbiased chemoproteomics approach, LBL1 was found to directly bind to several
major nuclear lamin proteins.[4]

Identified Protein Targets:

Lamin A (LA)

Lamin C (LC)

Lamin B1 (LB1)

Lamin B2 (LB2)
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Further investigation revealed that LBL1's interaction with Lamin A is mediated by the coiled-
coil domain.[4] Specifically, binding studies using truncated versions of Lamin A demonstrated
that the minimal fragment required for optimal binding is LA(1-387), which includes the non-
helical head domain and the entire coiled-coil rod domain.[4] This suggests that a functional
assembly involving intermolecular interactions within this region is necessary for LBL1 binding.

[4]

Quantitative Analysis of the LBL1-Lamin Interaction

The binding affinity between LBL1 and its target was quantified using a biophysical assay. A
thermal shift assay (TSA) was employed to measure the change in the melting temperature
(Tm) of the Lamin A fragment LA(1-387) upon titration with LBL1. The dose-dependent shift in
the melting temperature allowed for the calculation of the apparent dissociation constant (Kd),
providing a quantitative measure of the binding interaction.[4]

Apparent
Ligand Protein Target Method Dissociation
Constant (Kd)
Lamin A (LA) fragment ~ Thermal Shift Assay
LBL1 5.11 pM[4]

(1-387) (TSA)

Downstream Effects of LBL1-Lamin Interaction

The binding of LBL1 to nuclear lamins, particularly Lamin A, initiates downstream cellular
effects, most notably impacting DNA repair pathways. Lamin A is known to play a role in
maintaining genome stability and facilitating the repair of DNA double-strand breaks (DSBSs).[4]
The interaction with LBL1 was found to inhibit the homologous recombination (HR) pathway for
DNA repair by affecting the stability of the DNA recombinase Rad51.[1]
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Caption: Proposed mechanism of LBL1's anticancer activity.

Key Experimental Methodologies

The identification of lamins as the direct molecular targets of LBL1 was a multi-step process
involving innovative chemical proteomics and subsequent validation assays.
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Target Identification via Photoaffinity Labeling

An unbiased chemical proteomics strategy was used to identify the direct binding partners of
LBL1 from the entire cellular proteome.[1]

o Probe Development: A clickable photoaffinity probe, LBL1-P, was synthesized. This probe
contained three key functional groups:

o The core acylpyrroloquinazoline structure for binding to the target protein.

o A trifluoromethyldiazirine group, which upon UV irradiation (365 nm) forms a reactive
carbene that covalently crosslinks to the binding protein.

o Aterminal alkyne group for "click chemistry."[1][3]
o Experimental Workflow:

o Living cells were incubated with LBL1-P. A control group was co-incubated with excess
LBL1 as a competitor.

o The cells were irradiated with UV light to initiate covalent crosslinking between LBL1-P
and its direct protein targets.

o The cell lysates were harvested, and a reporter tag (e.g., fluorescent azide or biotin-azide)
was attached to the LBL1-P-protein conjugate via a Copper-Catalyzed Azide-Alkyne
Cycloaddition (CUAAC) or "“click" reaction.

o The labeled proteins were then identified using methods such as in-gel fluorescence
scanning or mass spectrometry.[1]
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Workflow for LBL1 Target Identification
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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